molecular formula C13H18N2O B022661 4-(2-(Propylamino)ethyl)indolin-2-one CAS No. 106916-16-9

4-(2-(Propylamino)ethyl)indolin-2-one

Cat. No. B022661
M. Wt: 218.29 g/mol
InChI Key: VKDWFHAQOZYATG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through a multi-step sequence based on the Reissert indole synthesis. For instance, Gallagher et al. (1985) detailed the preparation of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone from (2-methyl-3-nitrophenyl)acetic acid, showcasing its potent and selective prejunctional dopamine receptor agonistic properties without central nervous system stimulation in rats (Gallagher et al., 1985).

Molecular Structure Analysis

The molecular structure of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives has been analyzed through various chemical synthesis methods, revealing insights into their pharmacological potential. For example, Dai et al. (2014) demonstrated a carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one, indicating the compound's versatile functional group tolerance (Dai et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-(2-(Propylamino)ethyl)indolin-2-one has been explored through various reactions. Tang et al. (2007) highlighted a palladium-catalyzed carbonylative annulation process for the synthesis of 3-(halomethylene)indolin-2-ones, showcasing the compound's reactivity and potential for further derivative synthesis (Tang et al., 2007).

Scientific Research Applications

  • Synthesis of Dopaminergic Agonists and Protein Kinase Inhibitors : It serves as a key intermediate in the synthesis of dopaminergic agonists like ropinirole and protein kinase inhibitors (Matera et al., 2014).

  • Potential Treatment for Obesity : As a potential 5-HT(2C) receptor agonist, it shows promise in the treatment of obesity (Bentley et al., 2004).

  • Prejunctional Dopamine Receptor Agonist : It acts as a potent and selective prejunctional dopamine receptor agonist, inhibiting the constrictor response to electrical stimulation in rabbit ear arteries (Gallagher et al., 1985).

  • Anticancer and Antibacterial Activities : Some derivatives of 4-(2-(Propylamino)ethyl)indolin-2-one have shown specific anti-cancer and antibacterial activities (Bikshapathi et al., 2017).

  • Dopamine Agonist Suppressing Serum Prolactin : It has been identified as a potent dopamine agonist that can suppress serum prolactin in reserpinized rats (Nichols et al., 1989).

  • Antitumor Activities : The compound has shown potential antitumor activities, with IC50 values as low as 0.32, 0.67, 1.19, and 1.22 M against various cancer cell lines (Jin et al., 2011).

  • Peripheral Prejunctional Dopaminergic Agonist : It is a potent peripheral prejunctional dopaminergic agonist with an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).

  • Small Molecule Anticancer Agents : Indolin-2-one hybrids, which include 4-(2-(Propylamino)ethyl)indolin-2-one, have potential as small molecule anticancer agents due to their structure-activity relationship with various human cancer cell lines and tyrosine kinase receptors (Chaudhari et al., 2021).

  • Tyrosine Kinase Inhibitors : It belongs to a novel class of tyrosine kinase inhibitors that exhibit selectivity toward different receptor tyrosine kinases (RTKs), potentially useful as chemical leads for the development of RTK-specific drugs (Sun et al., 1998).

  • Antimicrobial Activity : Derivatives of 4-(2-(Propylamino)ethyl)indolin-2-one have demonstrated significant antibacterial and antifungal activity (Shingade et al., 2012).

  • Synthesis of Complex Molecules : It can be used in a cascade reaction for efficient assembly of complex molecules with good yields and excellent enantioselectivities (Zhao et al., 2014).

Future Directions

The future directions of “4-(2-(Propylamino)ethyl)indolin-2-one” could potentially involve further exploration of its use in the synthesis of dopamine receptor agonists and protein kinase inhibitors . As it is a key intermediate in the synthesis of these compounds, advancements in the synthesis process of “4-(2-(Propylamino)ethyl)indolin-2-one” could have significant implications for the development of treatments for conditions such as Parkinson’s disease and restless legs syndrome .

properties

IUPAC Name

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWFHAQOZYATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439266
Record name 4-(2-(Propylamino)ethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Propylamino)ethyl)indolin-2-one

CAS RN

106916-16-9
Record name SKF-104557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(Propylamino)ethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-104557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Matera, M Quadri, S Pelucchi, M De Amici… - Monatshefte für Chemie …, 2014 - Springer
This paper describes a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole—a drug …
Number of citations: 2 link.springer.com
M Jörg, LT May, FS Mak, KCK Lee… - Journal of medicinal …, 2015 - ACS Publications
A relatively new strategy in drug discovery is the development of dual acting ligands. These molecules are potentially able to interact at two orthosteric binding sites of a heterodimer …
Number of citations: 53 pubs.acs.org
C Matera, F Bono, S Pelucchi, G Collo… - Biochemical …, 2019 - Elsevier
In this paper, we designed, synthesized and tested a small set of three new derivatives potentially targeting the D3R-nAChR heteromer, a receptor complex recently identified and …
Number of citations: 12 www.sciencedirect.com
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com

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